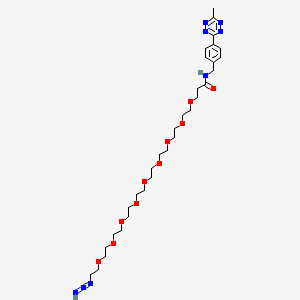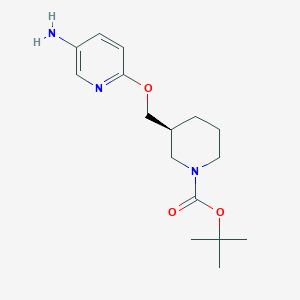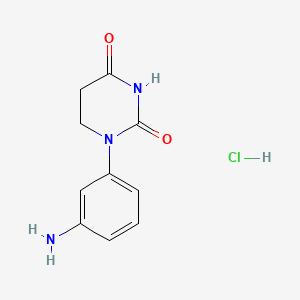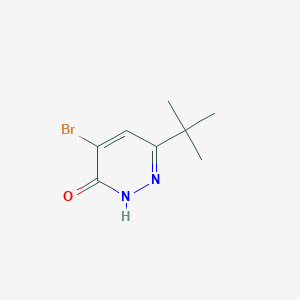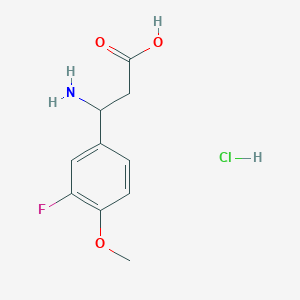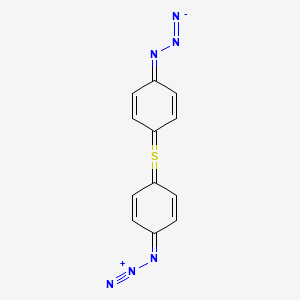
1,1'-Sulfanediylbis(4-azidobenzene)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-Sulfanediylbis(4-azidobenzene): is an organic compound with the molecular formula C12H10N6S It is characterized by the presence of azide groups attached to a benzene ring, which are connected by a sulfanediyl bridge
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,1’-Sulfanediylbis(4-azidobenzene) can be synthesized through a multi-step process. One common method involves the reaction of 4-aminobenzenethiol with sodium nitrite and hydrochloric acid to form the corresponding diazonium salt. This intermediate is then reacted with sodium azide to yield 1,1’-sulfanediylbis(4-azidobenzene) .
Industrial Production Methods: While specific industrial production methods for 1,1’-sulfanediylbis(4-azidobenzene) are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 1,1’-Sulfanediylbis(4-azidobenzene) undergoes various chemical reactions, including:
Cycloaddition Reactions: The azide groups can participate in 1,3-dipolar cycloaddition reactions with alkynes to form triazoles.
Substitution Reactions: The azide groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Cycloaddition Reactions: Typically involve alkynes and can be catalyzed by copper or proceed under strain-promoted conditions without a catalyst.
Substitution Reactions: Often involve nucleophiles such as amines or alcohols, and may require catalysts or specific reaction conditions.
Major Products Formed:
Triazoles: Formed from cycloaddition reactions with alkynes.
Substituted Benzene Derivatives: Formed from substitution reactions.
Aplicaciones Científicas De Investigación
1,1’-Sulfanediylbis(4-azidobenzene) has several applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules through cycloaddition and substitution reactions.
Biology: Employed in bioconjugation techniques to label biomolecules with fluorescent tags or other markers.
Medicine: Potential use in drug delivery systems due to its ability to form stable triazole linkages.
Mecanismo De Acción
The mechanism of action of 1,1’-sulfanediylbis(4-azidobenzene) primarily involves its azide groups. These groups can undergo cycloaddition reactions with alkynes to form stable triazole linkages. This reaction is highly specific and efficient, making it useful for applications in bioconjugation and material science . The sulfanediyl bridge provides structural stability and influences the reactivity of the azide groups.
Comparación Con Compuestos Similares
Azobenzene: Contains a similar azide group but lacks the sulfanediyl bridge.
Diphenyl Sulfide: Contains a sulfanediyl bridge but lacks the azide groups.
Uniqueness: 1,1’-Sulfanediylbis(4-azidobenzene) is unique due to the combination of azide groups and a sulfanediyl bridge. This structure imparts distinct reactivity and stability, making it suitable for specialized applications in various fields .
Propiedades
Número CAS |
6427-97-0 |
|---|---|
Fórmula molecular |
C12H8N6S |
Peso molecular |
268.30 g/mol |
Nombre IUPAC |
[[4-[(4-diazonioiminocyclohexa-2,5-dien-1-ylidene)-λ4-sulfanylidene]cyclohexa-2,5-dien-1-ylidene]hydrazinylidene]azanide |
InChI |
InChI=1S/C12H8N6S/c13-17-15-9-1-5-11(6-2-9)19-12-7-3-10(4-8-12)16-18-14/h1-8H |
Clave InChI |
IJVLOKVOTHKDOK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=S=C2C=CC(=N[N+]#N)C=C2)C=CC1=NN=[N-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


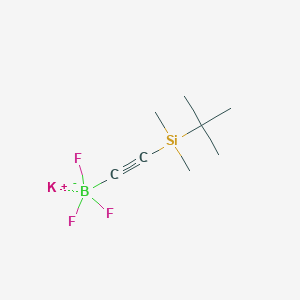
![(3BS,4AR)-3,4,4-Trimethyl-3B,4,4A,5-tetrahydro-1H-cyclopropa[3,4]cyclopenta[1,2-B]pyrrole-2-carboxylic acid](/img/structure/B14033595.png)

![(R)-2-benzyl 8-tert-butyl 3-ethyl 2,8-diazaspiro[4.5]decane-2,3,8-tricarboxylate](/img/structure/B14033608.png)

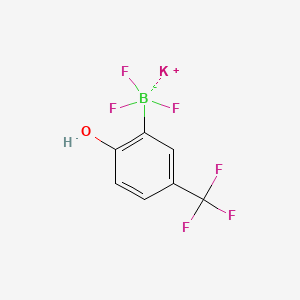
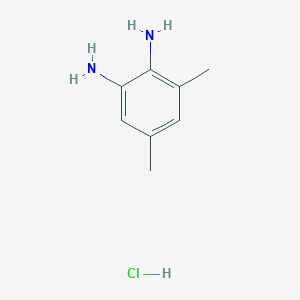
![2-(7,7-Difluorobicyclo[4.1.0]hept-3-EN-3-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14033646.png)
